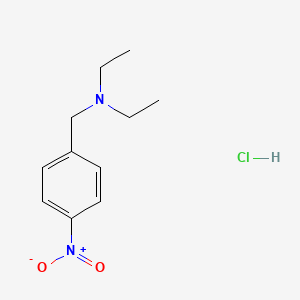

N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride

Description

N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride is a secondary amine hydrochloride salt characterized by an ethyl group, a 4-nitrobenzyl moiety, and a protonated amine bonded to a chloride counterion. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical and research applications.

Propriétés

IUPAC Name |

N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-3-12(4-2)9-10-5-7-11(8-6-10)13(14)15;/h5-8H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNBYVXPHQXRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

This method involves the condensation of 4-nitrobenzaldehyde with ethylamine followed by reduction to form the secondary amine. The process is conducted under inert atmosphere using sodium borohydride (NaBH₄) in ethanol.

-

Condensation : 4-Nitrobenzaldehyde (1 eq.) and ethylamine (1.1 eq.) are stirred in dry ethanol at room temperature for 16 hours.

-

Reduction : NaBH₄ (2 eq.) is added at 0°C, and the mixture is stirred until imine intermediates are fully reduced.

-

Workup : The crude product is purified via recrystallization (methanol/hexane) to yield N-ethyl-N-(4-nitrobenzyl)ethanamine , which is then treated with HCl gas to form the hydrochloride salt.

| Parameter | Value |

|---|---|

| Yield | 93% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 16–18 hours |

| Solvent | Ethanol |

Advantages : High regioselectivity, mild conditions.

Limitations : Requires strict moisture control during NaBH₄ addition.

Nitration-Alkylation Cascade Using Phenethylamine Derivatives

Two-Step Synthesis via Intermediate Protection

This route, adapted from CN107759477A, involves amide protection of β-phenethylamine prior to nitration, followed by deprotection and alkylation.

-

Amide Protection : β-Phenethylamine reacts with propionyl chloride (1.1 eq.) in dichloroethane at 80°C for 4 hours.

-

Nitration : The protected intermediate is nitrated with 65–85% HNO₃ in concentrated H₂SO₄ at 0°C.

-

Deprotection : The nitro-protected amine is hydrolyzed with HCl in methanol under reflux (75°C, 15 hours).

-

Alkylation : The free amine is alkylated with ethyl bromide in the presence of K₂CO₃.

| Step | Yield | Purity | Conditions |

|---|---|---|---|

| Amide Protection | 80.7% | 99.2% | Dichloroethane, 80°C |

| Nitration | 81.5% | 99.6% | H₂SO₄/HNO₃, 0°C |

| Deprotection | 84.7% | 99.1% | HCl/MeOH, reflux |

| Alkylation | 82.4% | 98.9% | K₂CO₃, DMF, 60°C |

Advantages : High-purity intermediates, scalable for industrial production.

Limitations : Multi-step synthesis increases time and cost.

Direct Alkylation of 4-Nitrobenzyl Chloride

Single-Step Alkylation with Ethylamine

Adapted from WO2015155664A1, this method bypasses nitration steps by using pre-functionalized nitroaromatic reagents.

-

Alkylation : 4-Nitrobenzyl chloride (1 eq.) reacts with ethylamine (2 eq.) in dichloromethane at 25°C for 12 hours.

-

Acidification : The product is treated with HCl to precipitate the hydrochloride salt.

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (NMR) | >98% |

| Reaction Time | 12 hours |

| Solvent | Dichloromethane |

Advantages : Simplified workflow, avoids hazardous nitration reagents.

Limitations : Limited commercial availability of 4-nitrobenzyl chloride.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 93% | ≥95% | Moderate | High |

| Nitration-Alkylation | 80.7% | 99.2% | High | Moderate |

| Direct Alkylation | 78% | >98% | Low | Low |

Critical Insights :

-

Reductive amination offers the highest yield but requires precise stoichiometry.

-

Nitration-alkylation is preferred for bulk synthesis despite longer reaction times.

-

Direct alkylation is optimal for small-scale laboratory use.

Optimization Strategies and Challenges

Nitration Side Reactions

Exothermic nitration (H₂SO₄/HNO₃) risks over-nitration or decomposition. Patent CN104151170A mitigates this by maintaining temperatures below 5°C and using mixed acids (H₂SO₄:HNO₃ = 65:35 v/v).

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-ethyl-N-(4-aminobenzyl)ethanamine.

Reduction: N-ethyl-N-(4-nitrosobenzyl)ethanamine.

Substitution: Various substituted ethanamine derivatives.

Applications De Recherche Scientifique

N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Position : Para-nitro substitution (target compound) enhances electron-withdrawing effects compared to meta-nitro (e.g., N-(3-nitrobenzyl)ethanamine hydrochloride) . This impacts reactivity in synthesis and binding affinity in biological systems.

- Molecular Weight : Ethyl substitution increases molecular weight compared to methyl analogs (e.g., 242.71 vs. 202.64 g/mol) .

Key Findings:

Key Notes:

Activité Biologique

N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride, also known as a nitro-substituted phenethylamine derivative, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by the presence of a nitro group on the benzyl moiety, which contributes to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nitro Group Reduction : The nitro group can undergo reduction to form an amino group, which may participate in biochemical reactions and influence enzyme kinetics.

- Enzyme Interaction : The compound acts as a substrate for certain enzymes, potentially modulating their activity and function .

- Binding Affinity : The amine group facilitates hydrogen bonding with proteins and enzymes, affecting their conformation and activity.

Biological Applications

This compound has several applications in biological research:

- Enzyme Kinetics : It is employed in studies assessing enzyme kinetics due to its ability to serve as a substrate in biochemical assays.

- Drug Development : The compound is explored for its potential use in designing pharmaceuticals with specific biological activities, particularly in neuropharmacology .

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although specific data on this compound itself is limited .

Case Studies and Research Findings

A review of relevant literature reveals insights into the biological activities associated with similar compounds and derivatives:

| Compound Name | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)methylamine | Anticancer | 10.5 | |

| N-benzyl-ethanamine | Enzyme Inhibition | 15.0 | |

| 4-Methyl-substituted derivatives | AChE Inhibition | 0.082 |

Study on Neuropharmacological Effects

Research involving N-ethyl substituted cathinones has demonstrated that structural modifications can significantly affect their neuropharmacological properties. For instance, elongation of the alpha-carbon chain has been linked to increased lipophilicity and enhanced membrane penetration, leading to greater cytotoxicity in cellular models . While direct studies on this compound are sparse, these findings suggest potential pathways for further investigation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation and purity assessment of N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride?

- Methodological Answer : Employ a combination of , NMR, and high-resolution mass spectrometry (HRMS) for structural elucidation. UV-Vis spectroscopy (λmax ~255 nm) can identify aromatic nitro groups. Purity should be validated via HPLC with a C18 column (acetonitrile/water gradient) and confirmed by ≥98% chromatographic peak area .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Monitor decomposition via periodic TLC or HPLC to detect nitro group reduction or hydrolysis .

Q. What solvent systems are optimal for dissolving this compound during experimental workflows?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Aqueous solubility is limited; prepare stock solutions in DMSO (10–50 mM) and dilute in buffered saline for biological assays. Confirm solubility empirically using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodological Answer :

- Route 1 : Alkylation of N-ethylamine with 4-nitrobenzyl chloride under reflux in dry THF, using K2CO3 as a base. Monitor reaction progress via LC-MS to terminate at 90% conversion.

- Route 2 : Reductive amination of 4-nitrobenzaldehyde with N-ethylethanamine using NaBH4 in MeOH. Optimize stoichiometry (1:1.2 aldehyde:amine) and temperature (0–5°C) to suppress imine oligomerization.

- Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water .

Q. What analytical strategies resolve discrepancies in mass spectral data for nitro-containing derivatives of this compound?

- Methodological Answer :

- Isotopic Pattern Analysis : The nitro group () contributes a distinct isotopic signature. Compare experimental HRMS with theoretical simulations (e.g., ChemCalc).

- Fragmentation Pathways : Use tandem MS (MS/MS) to identify characteristic fragments (e.g., loss of , m/z 46). Cross-validate with synthetic intermediates to trace anomalies .

Q. How can chiral impurities be controlled if stereoisomers form during synthesis?

- Methodological Answer :

- Chiral Resolution : Employ diastereomeric salt formation with L-(+)-tartaric acid in ethanol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol).

- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) during key steps to suppress racemization .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model the nitro group’s electron-withdrawing effects on the benzyl carbon’s electrophilicity using Gaussian09 (B3LYP/6-31G*).

- Molecular Dynamics : Simulate solvation effects in DMSO/water to predict hydrolysis rates. Validate with kinetic experiments .

Q. Which protocols effectively identify trace impurities in bulk samples?

- Methodological Answer :

- LC-QTOF-MS : Screen for alkylation byproducts (e.g., dialkylated amines) and nitro-reduced analogs. Use a mass defect filter (±50 mDa) to isolate impurities.

- Quantitative NMR (qNMR) : Spike samples with 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.